An In-depth Technical Guide to 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione (CAS Number: 6007-84-7)
An In-depth Technical Guide to 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione (CAS Number: 6007-84-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione is a unique bicyclic heterocyclic compound featuring a constrained thioanhydride functional group. While specific peer-reviewed studies on this molecule are limited, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. This guide provides a comprehensive overview of its known properties, and based on established chemical principles, explores its potential synthesis, reactivity, and applications. The constrained bicyclic framework is anticipated to impart a high degree of conformational rigidity, a desirable trait in the design of specific enzyme inhibitors or receptor ligands. The thioanhydride moiety, a key feature, is a reactive functional group poised for various chemical transformations, making it a valuable intermediate for creating diverse molecular libraries. This document aims to serve as a foundational resource for researchers interested in exploring the untapped potential of this intriguing molecule.
Introduction: The Bicyclic Thioanhydride Scaffold
The bicyclo[3.2.1]octane framework is a common structural motif in natural products and pharmacologically active compounds, prized for its conformational rigidity which can enhance binding affinity and selectivity to biological targets.[1][2] The incorporation of heteroatoms, in this case, both oxygen and sulfur, into this scaffold to form 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione, creates a molecule with a unique combination of steric and electronic properties. The integrated thioanhydride functional group is of particular interest. Cyclic thioanhydrides are known to be reactive linchpins in multicomponent coupling reactions, capable of reacting with amines to form amides functionalized with thioacids.[3] This reactivity opens up a wide array of possibilities for synthetic diversification.
The subject of this guide, 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione, is a largely unexplored molecule in the public scientific literature. However, its constituent parts—the bicyclic system and the thioanhydride—suggest its potential as a valuable tool for drug discovery and the development of novel agrochemicals.[4]
Physicochemical Properties
A summary of the known physicochemical properties of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione is presented in Table 1. This data is primarily sourced from chemical supplier databases in the absence of dedicated characterization studies in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 6007-84-7 | [4][5] |
| Molecular Formula | C₆H₆O₃S | [4] |
| Molecular Weight | 158.18 g/mol | [4] |
| Appearance | (Not specified, likely a solid) | - |
| Storage Conditions | Stored under an inert atmosphere at room temperature. | [4] |
Synthesis and Characterization: A Proposed Pathway
A hypothetical, yet chemically sound, synthetic workflow is proposed below. It is crucial to note that this is a theoretical protocol and would require experimental validation and optimization.
Hypothetical Synthesis Workflow
Caption: A proposed synthetic workflow for 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione.
Experimental Protocol (Hypothetical)
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Step 1: Diels-Alder Cycloaddition.
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In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of furan-2(5H)-one and thiomaleic anhydride in a suitable solvent such as toluene.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude Diels-Alder adduct.
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Purify the adduct by column chromatography.
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Step 2: Hydrolysis and Thionation.
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The purified adduct would then undergo a series of steps involving selective hydrolysis of the anhydride followed by a thionation reaction, potentially using a reagent like Lawesson's reagent, to introduce the sulfur atom.
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Step 3: Intramolecular Cyclization.
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The resulting intermediate would be cyclized under appropriate conditions to form the target 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione.
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Characterization
Upon successful synthesis, the structure and purity of the compound would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the bicyclic structure and the chemical environment of each proton and carbon atom.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic carbonyl stretching frequencies of the dione and other functional groups.
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X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography would provide unambiguous confirmation of the three-dimensional structure.
Potential Reactivity and Applications in Drug Discovery
The reactivity of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione is predicted to be dominated by the thioanhydride moiety.
Caption: Reactivity of the thioanhydride for library synthesis.
This reactivity makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The reaction with a diverse set of amines would yield a library of amides with a pendant thioacid, which can be further functionalized.
The thiophene moiety, a component of the bicyclic system, is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8] The rigid bicyclic nature of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione could be exploited to present the key pharmacophoric elements in a defined spatial orientation, potentially leading to highly potent and selective modulators of biological targets.
Given the general applications cited by chemical suppliers, this compound could serve as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[4] Its unique structure warrants investigation into its own biological activity, as well as its use as a scaffold for further chemical elaboration.
Future Directions and Conclusion
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione represents a molecule of significant untapped potential. While the current body of public scientific knowledge on this specific compound is sparse, its structural features suggest a rich chemistry waiting to be explored.
Key areas for future research include:
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Development and validation of a robust synthetic protocol.
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Comprehensive spectroscopic and crystallographic characterization.
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Exploration of its reactivity, particularly of the thioanhydride moiety.
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Synthesis of derivative libraries and screening for biological activity against a range of therapeutic and agrochemical targets.
References
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Crich, D., & Bowers, A. A. (2007). Cyclic thioanhydrides: linchpins for multicomponent coupling reactions based on the reaction of thioacids with electron-deficient sulfonamides and azides. Organic letters, 9(25), 5323–5325. [Link]
- Vertex AI Search. (n.d.). 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione: A Potent Compound.
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Bădiceanu, C. D., Nuță, D. C., Missir, A. V., Hrubaru, M., Delcaru, C., Dițu, L. M., Chifiriuc, M. C., & Limban, C. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243. [Link]
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Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved March 7, 2026, from [Link]
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Miró-Canturri, A., et al. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved March 7, 2026, from [Link]
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Reiser, O. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
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Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ResearchGate. [Link]
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